2-Amino-5-methylhex-5-enamide
Description
Significance of Functionalized Alkenamides in Synthetic Strategy
Functionalized alkenamides are a class of organic compounds that have garnered considerable attention as versatile intermediates in organic synthesis. nih.gov Their value lies in the presence of multiple reactive sites, which can be selectively manipulated to build intricate molecular frameworks. The enamide moiety, in particular, offers a unique balance of stability and reactivity, acting as a stable surrogate for the more hydrolytically sensitive enamines. jst.go.jpbeilstein-journals.org The electron-withdrawing nature of the acyl group on the nitrogen atom modulates the nucleophilicity of the carbon-carbon double bond, rendering enamides more stable than their enamine counterparts. beilstein-journals.orgnih.gov This stability allows for their isolation and handling while still permitting participation in a wide array of chemical transformations. jst.go.jp
The strategic incorporation of additional functional groups, such as the primary amine and the terminal alkene in 2-Amino-5-methylhex-5-enamide, further enhances their synthetic utility. These groups can act as handles for further functionalization, enabling the construction of diverse molecular scaffolds, including nitrogen-containing heterocycles and complex amino acid derivatives. nih.gov The ability to perform selective reactions at different positions within the molecule makes functionalized alkenamides powerful tools for the synthesis of natural products and pharmaceutically relevant compounds. researchgate.net
Overview of Structural Features and Reactivity Potential
The structure of this compound combines several key functional groups that dictate its chemical behavior. The core of the molecule is a six-carbon chain containing a terminal double bond between C-5 and C-6, substituted with a methyl group at C-5. At the C-2 position, an amino group and an amide group are attached, making it an α-amino amide derivative.
The reactivity of this compound is multifaceted. The primary amine at the α-position can act as a nucleophile or be protected and deprotected as needed during a synthetic sequence. The amide group is generally stable but can undergo hydrolysis under harsh conditions. The terminal alkene, a homoallylic moiety relative to the α-carbon, is susceptible to a variety of addition and transformation reactions. It can participate in reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation to introduce further functionality. acs.org Furthermore, the double bond can be utilized in powerful carbon-carbon bond-forming reactions like cross-metathesis. nih.gov
The interplay between these functional groups opens up possibilities for intramolecular reactions. For instance, under certain conditions, the amino or amide group could potentially participate in cyclization reactions with the terminal alkene, leading to the formation of heterocyclic structures. acs.org The presence of the α-amino group also classifies this molecule as a non-proteinogenic amino acid analogue, a class of compounds with significant interest in medicinal chemistry and peptide science. nih.gov
Historical Context of Enamide and Amino Acid Analogue Research
The study of enamines as synthetic intermediates was pioneered in the mid-20th century, establishing them as powerful nucleophiles for alkylation and acylation reactions of ketones and aldehydes. beilstein-journals.orgnih.gov However, their inherent instability and sensitivity to hydrolysis limited their broader application. nih.gov This led to the exploration of enamides as more stable alternatives. nih.gov Initially, research on enamides focused on their synthesis and their use in hydrogenation reactions to produce chiral amines. nih.gov
In parallel, the field of amino acid chemistry has a rich history, beginning with the discovery and characterization of the 20 proteinogenic amino acids. The desire to modify peptides and proteins to enhance their therapeutic properties spurred the development of synthetic methods for non-proteinogenic amino acids (NPAAs). nih.gov These analogues offer a way to introduce new functionalities, improve metabolic stability, and constrain peptide conformations. nih.gov
The convergence of these two research areas has led to the development of synthetic strategies for α-amino enamides and other unsaturated amino acid derivatives. These compounds are now recognized as valuable building blocks for creating complex peptides and other biologically active molecules. The development of new catalytic methods has further expanded the toolbox for synthesizing and functionalizing these important compounds. nih.gov
Scope and Challenges in the Research of this compound and Related Compounds
The research landscape for this compound and its analogues is focused on harnessing their synthetic potential. A key area of investigation is the development of stereoselective synthetic routes to access enantiomerically pure forms of these compounds, which is crucial for their application in medicinal chemistry. nih.gov The diastereoselective functionalization of the carbon backbone also presents a significant synthetic challenge. nih.gov
Another area of active research is the exploration of the reactivity of the terminal alkene in the context of the other functional groups. Developing selective catalytic transformations that target the double bond without affecting the amino and amide functionalities is a primary goal. This includes the application of modern synthetic methods like C-H activation and cross-coupling reactions to further elaborate the molecular structure. nih.gov
Chemical Compound Data
| Compound Name |
| This compound |
| 2-Amino-5-methylhex-4-enamide |
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 280783-75-7 |
| Canonical SMILES | CC(=C)CCC(C(=O)N)N |
| Physical State | Solid (predicted) |
| Solubility | Soluble in polar organic solvents |
Interactive Data Table: Spectroscopic Data Interpretation for Alkenamides
| Spectroscopic Technique | Key Features and Interpretation |
| ¹H NMR | Signals for vinyl protons (typically 4.5-6.0 ppm), allylic protons, and protons alpha to the amino and amide groups would be expected. The chemical shifts and coupling constants would provide information about the connectivity and stereochemistry of the molecule. |
| ¹³C NMR | Resonances for the alkene carbons (typically 110-140 ppm), the carbonyl carbon of the amide (around 170-180 ppm), and the α-carbon bearing the amino and amide groups would be characteristic. mdpi.com |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=C stretching of the alkene (around 1640 cm⁻¹). doi.org |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight. Fragmentation patterns could provide structural information, for example, through cleavage adjacent to the carbonyl group or the amino group. |
| X-ray Photoelectron Spectroscopy (XPS) | Can be used to determine the elemental composition and chemical states of carbon, nitrogen, and oxygen on a surface. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-amino-5-methylhex-5-enamide |
InChI |
InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H2,9,10) |
InChI Key |
CDCPUPZTQICWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Amino 5 Methylhex 5 Enamide
Direct Synthesis Approaches and Initial Methodologies
Direct synthetic routes to enamides from readily available starting materials like amides are highly desirable due to their atom economy and operational simplicity. A significant advancement in this area is the direct N-dehydrogenation of amides.
One of the most straightforward conceptual approaches to enamides is the direct dehydrogenation of the corresponding saturated amide. A recently developed method facilitates this transformation through electrophilic activation of the amide. This one-step process utilizes a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O) to serve as both an electrophilic activator and an oxidant. organic-chemistry.orgacs.orgnih.govchemistryviews.orgacs.org The reaction is characterized by its simple setup and broad substrate scope, accommodating both cyclic and acyclic amides. acs.orgchemistryviews.org For acyclic amides, this method has been shown to produce E-enamides exclusively. acs.org The proposed mechanism involves the formation of an iminium triflate intermediate, which increases the acidity of the α-proton, enabling selective dehydrogenation. chemistryviews.org
The general procedure for this transformation involves dissolving the amide in an anhydrous solvent like diethyl ether, cooling to a low temperature (e.g., -94 °C), followed by the slow addition of LiHMDS and then triflic anhydride. organic-chemistry.org The reaction is typically rapid and is quenched with a saturated solution of ammonium chloride.
Table 1: Representative Examples of Direct N-Dehydrogenation of Amides
| Amide Substrate | Product | Yield (%) | Reference |
| N-benzylpivalamide | (E)-N-benzyl-2-methyl-N-(prop-1-en-1-yl)propan-1-amine | 89 | organic-chemistry.org |
| N-Cyclohexylacetamide | N-(cyclohex-1-en-1-yl)acetamide | 85 | acs.org |
| N-benzylisobutyramide | (E)-N-benzyl-N-(2-methylprop-1-en-1-yl)isobutyramide | 82 | acs.org |
This table presents data for analogous structures to illustrate the general applicability of the direct dehydrogenation method.
Initial methodologies for enamide synthesis often relied on less direct approaches, such as the elimination reactions of α-haloamides or the condensation of amides with carbonyl compounds, which can lack generality and stereocontrol. Another established, albeit less direct, method involves the olefination of imides, which can be considered a two-step process from the parent lactam or amide. This approach offers a degree of flexibility and stereocontrol, particularly through the use of Wittig-type reactions. acs.org
Stereoselective and Regioselective Synthesis of 2-Amino-5-methylhex-5-enamide
Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For this compound, this involves controlling the geometry of the enamide double bond (E/Z isomerism) and potentially the stereochemistry at the C2 position.
Control of Enamide Geometry (E/Z Isomerism)
The geometry of the enamide double bond can often be influenced by the synthetic method employed. For instance, the direct dehydrogenation of acyclic amides using LiHMDS and triflic anhydride has been reported to exclusively yield E-enamides. acs.org In contrast, transition metal-catalyzed methods can offer tunable selectivity. For example, palladium-catalyzed hydroamidation of terminal alkynes has been shown to provide Z-enamides stereoselectively. youtube.com The stereochemical outcome in these reactions is often dictated by the mechanism of the catalytic cycle and the nature of the ligands and substrates.
Enantioselective and Diastereoselective Synthesis
While the target molecule, this compound, does not inherently possess a stereocenter unless substituted at the second position, the principles of asymmetric synthesis are crucial for the preparation of chiral enamide-containing molecules. Enantioselective and diastereoselective methods for the synthesis of related structures often rely on the use of chiral catalysts or auxiliaries. Asymmetric hydrogenation of prochiral enamides is a well-established method for the synthesis of chiral amines and their derivatives. Furthermore, enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids represents a direct approach to chiral amides which could be precursors to more complex enamides. nih.gov
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers a powerful and versatile platform for the synthesis of enamides, providing access to a wide range of structures with high efficiency and selectivity. acs.org Palladium and nickel are among the most extensively studied metals for this purpose.
Palladium-Catalyzed Approaches
Palladium catalysts are widely used in C-N bond formation reactions, including the synthesis of enamides. One notable palladium-catalyzed method is the oxidative amidation of olefins, which allows for the cross-coupling of amides with acrylates. youtube.com This copper-free protocol has been shown to be effective for a wide range of amides and olefins at room temperature. youtube.com The stereoselectivity of this reaction is influenced by factors such as intramolecular hydrogen bonding, which can favor the formation of thermodynamically disfavored Z-isomers in certain cases. youtube.com
Another significant palladium-catalyzed route is the hydroamidation of alkynes. This method can provide stereoselective access to Z-enamides from electron-deficient terminal alkynes. The reaction is believed to proceed through a vinyl-palladium complex, with the stability of this intermediate influencing the final stereochemistry. youtube.com
Table 2: Examples of Palladium-Catalyzed Enamide Synthesis
| Amide | Olefin/Alkyne | Catalyst System | Product | Yield (%) | Stereoselectivity | Reference |
| Benzamide | Methyl acrylate | Pd(OAc)₂ / p-TsOH | (Z)-methyl 3-benzamidoprop-2-enoate | 85 | Z-selective | youtube.com |
| Acetamide | Ethyl propiolate | Pd(OAc)₂ / TFA | (Z)-ethyl 3-acetamidoprop-2-enoate | 78 | Z-selective | youtube.com |
| Pyrrolidin-2-one | Methyl acrylate | Pd(OAc)₂ / p-TsOH | (E)-methyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate | 72 | E-selective | youtube.com |
This table illustrates the utility of palladium catalysis in synthesizing various enamides with controlled stereochemistry.
Nickel-Catalyzed Approaches
Nickel catalysis has emerged as a powerful alternative to palladium for various cross-coupling reactions, including those for enamide synthesis. Nickel catalysts are often more earth-abundant and can exhibit unique reactivity. While specific examples for the direct synthesis of this compound are not documented, general nickel-catalyzed methods for C-N bond formation could be adapted. For instance, nickel-catalyzed amination of vinyl halides or triflates with amides could provide a convergent route to the target molecule. The choice of ligands is crucial in tuning the reactivity and selectivity of these nickel-catalyzed transformations.
Ruthenium-Catalyzed Methodologies
Ruthenium-based catalysts are powerful tools in organic synthesis, enabling a range of transformations for amide and enamide formation with high efficiency and atom economy. One prominent strategy involves the redox-neutral, single-step synthesis of amides from alcohols and nitriles, which avoids waste-generating pre-activation steps. nih.gov This method leverages an N-heterocyclic carbene (NHC)-based ruthenium catalyst to facilitate the C-N bond formation between the α-carbon of an alcohol and the nitrogen atom of a nitrile. nih.gov While direct synthesis of this compound via this route is contingent on the appropriate precursors, the methodology's versatility is well-established.
Another approach is the direct dehydrogenation of amides to form enamides, a transformation that has been explored with various transition metals, including ruthenium. acs.org This process offers a direct conversion of a C-N single bond in a saturated amide to a C=C-N system. Furthermore, ruthenium catalysts have proven effective in the one-pot synthesis of primary amides from aldehydes and hydroxylamine hydrochloride in aqueous media, showcasing the catalyst's robustness. rsc.org The Grubbs first-generation catalyst, a well-known ruthenium complex, has also been employed in the synthesis of enaminones from thioamides and diazo compounds, demonstrating the broad utility of ruthenium in forming related unsaturated amide structures. researchgate.net
A hypothetical application of these principles to synthesize a precursor for this compound could involve the ruthenium-catalyzed amidation of 5-methylhex-5-en-1-ol with a suitable nitrile.
Table 1: Examples of Ruthenium-Catalyzed Amide Synthesis This table is representative of the catalyst's capability and not a direct synthesis of the target compound.
Cobalt-Catalyzed Alkoxycobaltation Reactions
Cobalt catalysis offers a distinct set of reactions for amide synthesis, particularly through the carbonylation of alkenes. A notable development is the light-promoted hydroaminocarbonylation of alkenes using inexpensive and unmodified cobalt carbonyl catalysts under mild conditions. nih.govnih.gov This method achieves 100% atom economy by coupling an alkene, an amine, and carbon monoxide to directly form an amide. nih.gov The reaction proceeds with high chemo- and regioselectivity across a broad range of substrates. nih.gov The proposed mechanism involves the formation of a hydridocobalt species via photodissociation of a carbonyl ligand, which enables the catalytic cycle to operate under low pressure and temperature. nih.gov
In the context of this compound, a plausible synthetic disconnection would involve the cobalt-catalyzed hydroaminocarbonylation of 4-methyl-1,4-pentadiene with ammonia (B1221849) or a protected amine equivalent. This would install the amino and amide functionalities in a single, highly efficient step. Additionally, cobalt-salen catalysts have been utilized in the aerobic aminocyclization of unsaturated amides to produce functionalized γ- and δ-lactams, demonstrating cobalt's utility in forming cyclic amide structures from unsaturated precursors. nih.gov
Table 2: Cobalt-Catalyzed Hydroaminocarbonylation of Alkenes This table illustrates the general scope of the reaction.
| Alkene Substrate | Amine Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Various Alkenes | Various Alkylamines | Co₂(CO)₈ | 390 nm light, low CO pressure | High | nih.gov |
| Unactivated Alkenes | Unactivated Amines | Co₂(CO)₈ | Light promoted | Good | nih.gov |
Radical-Mediated Synthesis and Functionalization
Radical chemistry provides powerful and often complementary methods for the construction of complex molecules. These approaches can form key bonds under mild conditions, often with unique selectivity.
Acyl Radical Cascade Reactions Utilizing Enamide Acceptors
Acyl radicals are versatile intermediates that can be generated from various precursors, such as α-ketoacids or aldehydes, often under visible-light photoredox conditions. nih.gov These radicals readily participate in addition reactions. Enamides, with their electron-rich double bonds, can serve as effective acceptors for these radicals. nottingham.ac.uk This reactivity has been harnessed in cascade reactions to construct complex polycyclic nitrogen-containing frameworks, such as azasteroids. nottingham.ac.ukrsc.org In these cascades, an initially generated acyl radical undergoes a series of intramolecular cyclizations onto strategically placed double bonds, with an enamide often acting as the terminating acceptor. nottingham.ac.uk While this specific methodology focuses on the functionalization of pre-existing enamides, the underlying principles of acyl radical addition are relevant to the synthesis of the target compound's backbone. A related strategy could involve the addition of an acyl radical to a simpler alkene, followed by subsequent transformations to install the amino and amide functionalities.
Radical Decarboxylation and Related Processes
Radical decarboxylation of carboxylic acids has emerged as a mild and efficient method for generating carbon-centered radicals. nih.gov Photoredox catalysis, in particular, has enabled the decarboxylation of α-oxocarboxylic acids and amino acids under visible light irradiation. nih.govorganic-chemistry.orgmdpi.com The resulting acyl or alkyl radicals can be engaged in a variety of bond-forming reactions.
A silver-catalyzed protocol for the decarboxylative cross-coupling of carboxylic acids with isocyanides provides a direct route to amides through a free-radical mechanism. nih.gov This approach is notable for its broad scope, accommodating aryl, alkyl, and alkenyl carboxylic acids. nih.gov To synthesize this compound, one could envision a strategy starting from a protected amino-carboxylic acid precursor. Radical decarboxylation would generate an α-amino radical, which could then be coupled with an appropriate partner to construct the final molecule. Alternatively, photoredox-catalyzed decarboxylation of 2-oxo-2-(hetero)arylacetic acids generates acyl radicals that can undergo 1,4-addition to Michael acceptors, including α,β-unsaturated amides, to form γ-carbonyl compounds. organic-chemistry.org
Table 3: Radical Decarboxylation for C-C and C-N Bond Formation This table provides examples of the general methodologies.
| Carboxylic Acid Precursor | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl/Alkyl Carboxylic Acids | Isocyanides | Silver-catalyst | Amides | nih.gov |
| α-Oxocarboxylic Acids | Michael Acceptors | Iridium Photoredox Catalyst | γ-Carbonyl Compounds | organic-chemistry.org |
| α-Amino Acids | Aryl Halides | Photoredox Catalyst | Arylated Amines |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular complexity. researchgate.net
Petasis Reaction Applications for Aminoalkene Scaffolds
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent MCR that couples an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and its ability to construct highly functionalized molecules, including unnatural α-amino acids and amino alcohols. researchgate.netwikipedia.org
The synthesis of aminoalkene scaffolds, such as the one present in this compound, is a direct application of this methodology. A plausible route to the target compound would involve the reaction of ammonia (or a protected equivalent), an appropriate aldehyde or ketone, and a vinylboronic acid. Specifically, the reaction between ammonia, a suitable carbonyl precursor for the amide portion (such as glyoxylic acid followed by amidation), and 4-methylpent-4-en-1-ylboronic acid could potentially assemble the core structure. The reaction's versatility allows for significant variation in each component, making it a powerful tool for building libraries of complex amines. organic-chemistry.org High degrees of stereocontrol can often be achieved by using chiral amines, aldehydes, or catalysts. wikipedia.orgnih.gov
Table 4: Representative Petasis Reaction Components and Products This table highlights the versatility of the Petasis reaction.
| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type | Reference |
|---|---|---|---|---|
| Secondary Amines | Glyoxylic Acid | Vinylboronic Acids | β,γ-Unsaturated α-Amino Acids | organic-chemistry.org |
| Primary Amines | α-Hydroxy Aldehydes | Arylboronic Acids | β-Amino Alcohols | nih.gov |
| Amino Acids | Carbohydrates | Vinyl/Arylboronic Acids | Amino Polyols | wikipedia.org |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. ucl.ac.ukacs.orgresearchgate.net Key considerations include the use of catalysts over stoichiometric reagents, the reduction of waste, and the use of environmentally benign solvents and reaction conditions. ucl.ac.ukacs.org
Catalytic Amide Bond Formation
The development of catalytic methods for amide bond formation is a significant area of research in green chemistry. ucl.ac.uksigmaaldrich.com Traditional methods often rely on stoichiometric activating agents, which generate significant amounts of byproducts. ucl.ac.uk Catalytic approaches, such as those using boronic acids or group(IV) metal catalysts, offer a more atom-economical alternative. nih.govucl.ac.uk In the context of synthesizing this compound, employing a catalytic direct amidation method would align with green chemistry principles. ucl.ac.uksigmaaldrich.com
Biocatalysis
Enzymatic methods for amide bond formation represent a particularly green and sustainable approach. rsc.orgnih.gov Lipases, for instance, have been shown to catalyze amidation reactions in organic solvents with high efficiency and selectivity. nih.gov A biocatalytic route to this compound could involve the use of an appropriate enzyme to couple an unsaturated amino ester or acid with an amine source. This method often proceeds under mild conditions and can reduce the need for protecting groups and harsh reagents. rsc.org
Solvent-Free and Alternative Solvents
The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research into solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, is ongoing. acs.orgresearchgate.net A solvent-free synthesis of amides has been reported using boric acid as a catalyst, which involves direct heating of the reactants. researchgate.net Applying such a methodology to the synthesis of this compound could significantly reduce solvent waste.
Electrosynthesis
Electrosynthesis is emerging as a powerful and sustainable tool in organic synthesis, including for the formation of amide bonds. rsc.org Electrochemical methods can often be performed at room temperature and pressure, and they replace chemical oxidants and reductants with electricity, a clean reagent. rsc.org An electrosynthetic approach could potentially be developed for the aminocarbonylation of a suitable alkenyl iodide to produce the target α,β-unsaturated amide. acs.org
Table 3: Green Chemistry Approaches to Amide Synthesis
| Approach | Key Feature | Potential Application to this compound |
|---|---|---|
| Catalytic Amidation | Use of sub-stoichiometric amounts of a catalyst | Direct coupling of an unsaturated amino acid with an ammonia source using a boron or metal catalyst. nih.govucl.ac.uk |
| Biocatalysis | Use of enzymes as catalysts | Lipase-catalyzed amidation of a suitable unsaturated precursor. rsc.orgnih.gov |
| Solvent-Free Synthesis | Reaction conducted without a solvent | Boric acid-catalyzed reaction of an unsaturated carboxylic acid with urea (B33335) as the amine source. researchgate.net |
| Electrosynthesis | Use of electricity to drive the reaction | Aminocarbonylation of an alkenyl iodide with carbon monoxide and an amine. rsc.orgacs.org |
Chemical Reactivity and Transformation Studies of 2 Amino 5 Methylhex 5 Enamide
Reactions Involving the Amide and Amino Moieties
The nitrogen-containing functional groups in 2-Amino-5-methylhex-5-enamide are primary sites for various transformations. The primary amine is a potent nucleophile, while the amide bond exhibits characteristic stability but can be modified under specific conditions.
Acylation and Related N-Functionalization
The primary amino group (-NH2) at the C-2 position is the most nucleophilic site in the molecule, making it susceptible to reactions with electrophilic reagents. Acylation is a common transformation, involving the reaction with acylating agents to form N-substituted derivatives.
Detailed research findings on analogous compounds suggest that the primary amino group readily participates in acylation reactions. Useful acylating agents include activated carboxylic acids such as acid halides and anhydrides. google.com The reaction can also be facilitated by coupling agents that activate carboxylic acids in-situ, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP). google.com This N-functionalization is a key step for modifying the molecule's properties or for building more complex structures. escholarship.org
| Reaction Type | Reagent Class | Specific Example(s) | Expected Product |
| N-Acetylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 2-Acetamido-5-methylhex-5-enamide |
| N-Benzoylation | Acid Halide | Benzoyl Chloride (C₆H₅COCl) | 2-Benzamido-5-methylhex-5-enamide |
| Peptide Coupling | Carboxylic Acid + Coupling Agent | Boc-Gly-OH + EDCI/HOBt | N-(Boc-glycyl)-2-amino-5-methylhex-5-enamide |
Hydrolysis and Amide Bond Modifications
The amide functional group (-CONH₂) is significantly more stable and less reactive than the primary amine. Hydrolysis of the amide bond to yield the corresponding amino acid, 2-amino-5-methylhex-5-enoic acid, requires more forcing conditions, such as prolonged heating under either strong acidic or basic conditions. The mechanism involves nucleophilic attack by water or a hydroxide (B78521) ion on the amide carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond. Compared to esters, which can be hydrolyzed under milder conditions, the amide in this compound offers greater hydrolytic stability. nottingham.ac.uk
Reactions at the Alkene Moiety (C=C Double Bond)
The terminal double bond between C-5 and C-6 provides a site for addition reactions, allowing for the functionalization of the hexyl chain.
Hydrogenation and Reduction Reactions
The C=C double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction converts this compound into its saturated analog, 2-amino-5-methylhexanamide. The process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a transition metal catalyst.
Research on structurally similar unsaturated compounds demonstrates the effectiveness of this transformation. acs.org Common catalysts for this purpose include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction is generally high-yielding and proceeds via the syn-addition of hydrogen across the double bond. Asymmetric hydrogenation of related enamides using chiral rhodium-based catalysts, such as those with Duphos or TANGPhos ligands, can produce enantiomerically enriched saturated products. google.comwiley-vch.de
| Reaction | Catalyst | Conditions | Product |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (1 atm), EtOAc | 2-Amino-5-methylhexanamide |
| Catalytic Hydrogenation | Raney Nickel | H₂, Solvent (e.g., MeOH) | 2-Amino-5-methylhexanamide |
| Asymmetric Hydrogenation | [Rh(COD)(Duphos)]⁺ | H₂, Solvent | Chiral 2-Amino-5-methylhexanamide |
Oxidation Reactions
The alkene moiety is susceptible to various oxidation reactions, leading to a range of functionalized products depending on the oxidizing agent and conditions used.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, 2-amino-5-(2,2-dimethyloxiran-2-yl)propanamide. This reaction proceeds through a concerted cyclic transition state.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or under milder conditions with potassium permanganate (B83412) (KMnO₄) in cold, basic solution would yield the diol, 2-amino-5,6-dihydroxy-5-methylhexanamide.
Oxidative Cleavage: Stronger oxidation conditions, such as treatment with hot, acidic potassium permanganate or ozonolysis (O₃) followed by an oxidative workup, would cleave the double bond entirely. This would result in the formation of a ketone and a carboxylic acid derivative.
| Reaction Type | Reagent(s) | Expected Product |
| Epoxidation | m-CPBA | 2-Amino-5-(2,2-dimethyloxiran-2-yl)propanamide |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | 2-Amino-5,6-dihydroxy-5-methylhexanamide |
| Oxidative Cleavage | 1. O₃, 2. H₂O₂ | 2-Amino-5-oxohexanoic acid derivative + Acetone |
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for forming six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne). rsc.orgrsc.org In principle, the terminal alkene of this compound could act as a dienophile in a [4+2] cycloaddition reaction. rsc.org The reaction is typically facilitated when the dienophile is electron-deficient; however, reactions with electron-rich alkenes are also known, particularly in inverse-electron-demand Diels-Alder reactions. rsc.orgresearchgate.net
While direct studies on this compound as a dienophile are not prominent in the literature, its structural features suggest it would be a moderately reactive substrate. The reaction would involve the formation of a new six-membered ring appended to the main chain of the molecule. The stereochemistry of the product can often be controlled, making it a valuable transformation in complex molecule synthesis. rsc.org Additionally, related enamides have been shown to participate in other types of cycloadditions, such as [3+2] and [2+2] cycloadditions, highlighting the versatility of the alkene and amide combination in forming cyclic structures. researchgate.net
Electrophilic and Nucleophilic Additions to the Alkene
The reactivity of the alkene moiety in this compound is dictated by its terminal, gem-disubstituted nature. The double bond is susceptible to attack by electrophiles and, under certain conditions, nucleophiles.
Electrophilic Addition: Alkenes are electron-rich due to the presence of the π-bond and are thus inherently nucleophilic, making them reactive towards electrophiles. ibchem.com The reaction proceeds via the formation of a carbocation intermediate. For an unsymmetrical alkene like this compound, the regioselectivity of electrophilic addition is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com In this case, addition of an electrophile (E⁺) to C5 would lead to a more stable tertiary carbocation at C6, which is then attacked by the nucleophile (Nu⁻).
The stability of substituted alkenes increases with the number of alkyl groups attached to the sp² carbons. masterorganicchemistry.comcurlyarrows.com The gem-dimethyl substitution on this compound contributes to its stability. However, the high electron density of the double bond still renders it susceptible to electrophilic attack. ibchem.com Common electrophilic additions include:
Hydrohalogenation: Reaction with hydrogen halides (HX) would yield a 6-halo-5-methyl-2-aminohexanamide.
Hydration: Acid-catalyzed addition of water would produce the corresponding tertiary alcohol, 2-amino-6-hydroxy-5-methylhexanamide.
Halogenation: Addition of halogens (X₂) like Br₂ or Cl₂ would result in the formation of a vicinal dihalide, 2-amino-5,6-dihalo-5-methylhexanamide.
Nucleophilic Addition: Nucleophilic addition to unactivated alkenes is less common because it requires the formation of an unstable carbanion intermediate. wikipedia.org Such reactions typically require the alkene to be substituted with strong electron-withdrawing groups, which is not the case here. However, metal-catalyzed processes can facilitate nucleophilic additions. For instance, gold catalysis has been shown to activate isolated alkenes for nucleophilic attack by various heteroatom and carbon-based nucleophiles. beilstein-journals.org The reaction generally involves the coordination of the gold catalyst to the double bond, followed by anti-nucleophilic attack to form an alkylgold intermediate, which is then protodeaurated to yield the final product. beilstein-journals.org While specific studies on this compound are not available, it is plausible that such catalytic systems could enable the addition of nucleophiles to its alkene moiety.
Reactions at the Amino Group
The primary amino group at the α-position is a key site for functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Alkylation: The direct N-alkylation of the primary amino group can be achieved using various methods. A prominent approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, often ruthenium or iridium. nih.govnih.govresearchgate.netresearchgate.net This atom-economical process typically involves the oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the catalyst using the hydrogen borrowed from the alcohol. A key advantage is the high retention of stereochemistry at the α-carbon. nih.govnih.gov
| Catalyst System | Alcohol Substrate | Amine Substrate (Analogue) | Product Yield | Reference |
| [IrCp*Cl₂]₂ / NaHCO₃ | Benzyl alcohol | Phenylalaninamide | 95% | researchgate.net |
| Ru-Macho-BH / K₂CO₃ | Benzyl alcohol | Leucinamide | 92% | researchgate.net |
| Ru-complex / Diphenylphosphate | 4-Methylbenzyl alcohol | Prolinamide | 83% | nih.gov |
Table 1: Representative Conditions for N-Alkylation of Amino Amide Analogues.
Arylation: N-arylation of the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation. These reactions typically employ palladium, copper, or nickel catalysts to couple the amine with aryl (pseudo)halides. thieme-connect.comorganic-chemistry.orgsyr.edu The development of specialized ligands and base systems has expanded the scope of these reactions to include a wide variety of primary amides and aryl electrophiles, including those that are sterically hindered or electronically deactivated. thieme-connect.comsyr.edu
Amidation: The primary amino group of this compound can undergo acylation to form a new amide bond, leading to N-acyl amino amide derivatives. While classical methods often require protecting the amino acid's carboxyl group, direct amidation of unprotected amino acids has been achieved using borate (B1201080) esters like B(OCH₂CF₃)₃. rsc.org This reagent facilitates the chemoselective coupling of the amino group with carboxylic acids, avoiding the need for protecting groups and shortening the synthetic sequence. rsc.org Other "classical" coupling reagents like carbodiimides (e.g., DCC) can also be used, typically in conjunction with a carboxylic acid to form the corresponding N-acylated product. libretexts.org
Ureation: The amino group can be converted into a urea (B33335) functionality through several routes. A common method involves the reaction of the amine with an isocyanate. commonorganicchemistry.com Alternatively, primary amides themselves can be precursors to ureas. A Hofmann rearrangement of the primary amide moiety of this compound, induced by a hypervalent iodine reagent like phenyliodine diacetate (PIDA), could generate an isocyanate intermediate in situ. organic-chemistry.orgthieme-connect.com Trapping this intermediate with ammonia (B1221849) or an amine would yield a urea derivative. organic-chemistry.orgthieme-connect.com
| Reagent 1 | Reagent 2 | Product Type | Key Features | Reference |
| Carboxylic Acid | B(OCH₂CF₃)₃ | N-Acyl amino amide | Protecting-group-free direct amidation | rsc.org |
| Primary Amide | PIDA / NH₃ | Urea | In situ Hofmann rearrangement | thieme-connect.com |
| Isocyanate | - | Urea | Direct addition to the amino group | commonorganicchemistry.com |
Table 2: Synthetic Routes to Amide and Urea Derivatives from Amino Amide Precursors.
The dual functionality of molecules like this compound makes them potential precursors for heterocyclic synthesis. For instance, the primary amino group could participate in reactions to form N-substituted heterocycles. A relevant example is the synthesis of 4-aminocoumarin (B1268506) derivatives, which are important scaffolds in medicinal chemistry. sci-hub.sersc.org
The synthesis of N-substituted 4-aminocoumarins can be achieved by reacting a 4-hydroxycoumarin (B602359) with a primary amine. znaturforsch.com In this potential transformation, the amino group of this compound would act as the nucleophile, displacing the hydroxyl group at the C4 position of the coumarin (B35378) core. The reaction is often carried out at elevated temperatures, sometimes in solvents like glacial acetic acid to prevent the opening of the lactone ring. znaturforsch.com The resulting product would be a 4-aminocoumarin derivative bearing the 1-amino-5-methylhex-5-enamide substituent at the nitrogen atom. The enamine character of 4-aminocoumarins enhances their reactivity towards electrophiles at the C3 position, opening avenues for further functionalization and the construction of fused heterocyclic systems. sci-hub.seznaturforsch.com
Cascade and Annulation Reactions Initiated by this compound
The enamide tautomer or derivatives of this compound are potential substrates for powerful cascade and annulation reactions, which allow for the rapid construction of complex cyclic structures. Transition metal catalysis, particularly with rhodium, gold, and palladium, has been instrumental in developing such transformations. acs.orgnih.govrsc.orgmdpi.com
Enamides can participate as key building blocks in various annulation strategies to form heterocycles like isoquinolines and spirocycles. nih.govrsc.org For example, rhodium(III)-catalyzed C-H activation and intermolecular annulation of enamides with sulfoxonium ylides have been developed to synthesize isoquinoline (B145761) derivatives. nih.govrsc.org Gold-catalyzed [2+3] annulation of enamides with propargyl esters provides access to functionalized 1-azaspiro[4.4]nonane systems. acs.org
| Reaction Type | Catalyst | Reactant Partner | Product Skeleton | Reference |
| [2+3] Annulation | Au(I)/Ag(I) | Propargyl Ester | 1-Azaspiro[4.4]nonane | acs.org |
| C-H Annulation | Rh(III) | Sulfoxonium Ylide | Isoquinoline | nih.govrsc.org |
| [3+2] Annulation | Cu(II) | Quinone Ester | N,O-Spiroketal | researchgate.net |
| β-C(sp³)-H Olefination/Annulation | Pd(II) | Benzyl acrylate | γ-Lactam | mdpi.com |
Table 3: Examples of Annulation and Cascade Reactions Involving Enamides or Amide Derivatives.
Furthermore, cascade reactions can be initiated at other positions. Palladium-catalyzed cascade reactions involving the β-C(sp³)-H olefination and subsequent annulation of N-aryl alkylamides with acrylates have been shown to produce γ-lactam derivatives. mdpi.com Given the presence of both an amide and an alkene, this compound could potentially undergo intramolecular cascade reactions, where one functional group reacts to form an intermediate that is then trapped by the other functional group, leading to complex polycyclic structures. Biocatalytic cascades have also been explored to convert terminal alkenes into α-amino acids, highlighting the potential for enzymatic transformations. google.com
Derivatization Strategies for Structural Diversity and Complexity
The presence of two distinct and reactive functional handles—the primary amine and the terminal alkene—makes this compound an excellent scaffold for creating structural diversity. These groups can be functionalized selectively or sequentially to build a library of complex molecules.
Derivatization strategies can be planned to exploit the orthogonal reactivity of the two groups. For instance:
Amino Group Functionalization: The amino group can be alkylated, arylated, acylated, or converted to a urea as described in section 3.3. This step introduces a specific substituent (R¹) at the nitrogen atom.
Alkene Functionalization: The alkene can then be subjected to various addition reactions (e.g., hydrogenation, dihydroxylation, epoxidation, or halogenation) to introduce further functionality at the other end of the molecule without affecting the newly installed N-substituent.
Sequential Approach: Alternatively, the alkene could be modified first, followed by derivatization of the amino group.
This modular approach allows for the systematic variation of substituents at both ends of the carbon chain. For example, derivatization of the amino group with different building blocks, combined with various transformations of the alkene, can generate a wide range of structurally diverse compounds from a single starting material. Thiol-ene coupling at the alkene is another mild and efficient reaction that could be used to introduce a variety of functional groups for analytical or synthetic purposes. nih.gov The ability to use the inherent functionalities of amino acids as "customizable units" is a powerful strategy in modern synthetic chemistry for generating molecular complexity and diversity. nih.gov
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Pathways and Transition States
No studies detailing the specific reaction pathways for the synthesis or transformation of 2-Amino-5-methylhex-5-enamide have been found. Consequently, information regarding the transition states involved in these potential reactions is also unavailable.
Kinetic Studies of Key Transformation Steps
There are no published kinetic studies that measure the rates of reaction for the formation or subsequent transformations of this compound. Therefore, no data on reaction orders, rate constants, or activation energies can be provided.
Influence of Catalysts, Ligands, and Solvents on Reactivity and Selectivity
While the reactivity and selectivity of chemical reactions are generally influenced by catalysts, ligands, and solvents, no studies have been published that investigate these effects specifically for reactions involving this compound.
Applications in Advanced Organic Synthesis
2-Amino-5-methylhex-5-enamide as a Chiral Building Block
Assuming the compound is available in an enantiomerically pure form, the α-amino amide structure is a classic motif for a chiral building block. The stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, making it a valuable synthon for asymmetric synthesis.
The primary amino group can be protected and the amide can be hydrolyzed to the corresponding carboxylic acid, effectively making it a derivative of the non-proteinogenic amino acid, 2-amino-5-methylhex-5-enoic acid. nih.gov Amino acids are fundamental chiral building blocks in medicinal chemistry and natural product synthesis. researchgate.net The presence of the terminal alkene offers a site for a wide array of chemical transformations that can be performed while preserving the stereochemical integrity of the α-carbon.
Table 1: Potential Transformations of this compound as a Chiral Building Block
| Functional Group | Potential Reaction Type | Resulting Structure/Use |
|---|---|---|
| α-Amino Group | Acylation, Alkylation, Sulfonylation | Introduction of diverse side chains, peptide synthesis |
| Amide Group | Hydrolysis | Conversion to α-amino acid for further modification |
| Terminal Alkene | Ozonolysis, Epoxidation, Dihydroxylation | Formation of aldehydes, epoxides, diols |
| Terminal Alkene | Metathesis (Cross-Metathesis, RCM) | Carbon-carbon bond formation, ring construction |
| Terminal Alkene | Hydroboration-Oxidation | Anti-Markovnikov addition of a hydroxyl group |
Role in the Total Synthesis of Complex Natural Products and Analogues
While no specific total syntheses employing this compound have been documented in the literature, its structural features are pertinent to the synthesis of alkaloids and other nitrogen-containing natural products. Enamides, which can be formed by acylation of the amino group, are powerful intermediates in cyclization reactions to form N-heterocycles. beilstein-journals.org
The terminal alkene in the side chain is particularly significant. It can participate in key carbon-carbon bond-forming reactions that are central to building complex molecular skeletons. For instance, it can act as a nucleophile in aza-Prins cyclizations or as a partner in ring-closing metathesis (RCM) to form cyclic structures. beilstein-journals.org The related compound, 2-methylhex-5-enamide, has been noted as a starting material for synthesizing bicyclic systems via double C-H activation strategies. rsc.org This highlights the potential of the hex-5-enamide framework in constructing complex cores.
The total synthesis of bioactive natural products often relies on building blocks that introduce both stereochemistry and functional handles for further elaboration. dokumen.pubrsc.orgnih.gov A chiral molecule like this compound, with its amino, amide, and alkene functionalities, fits this description well, positioning it as a hypothetical precursor for peptide-alkaloid hybrids or other complex nitrogenous natural products.
Utilization in the Construction of Carbocyclic and Heterocyclic Systems
The dual functionality of this compound makes it a promising precursor for both carbocyclic and heterocyclic systems.
Heterocyclic Synthesis: The most direct application is in the synthesis of nitrogen-containing heterocycles.
Lactam Formation: Intramolecular cyclization reactions could lead to the formation of various lactams. For example, radical cyclization involving the terminal alkene could form piperidine (B6355638) or pyrrolidine (B122466) rings, a common strategy in alkaloid synthesis. acs.orgacs.org
Enamide Cyclizations: As mentioned, acylation of the amine followed by protonation can generate an iminium ion, which can be trapped by the pendant alkene to form cyclic amines. beilstein-journals.org
Pictet-Spengler or Bischler-Napieralski type reactions: While not a direct substrate, modification of the side chain (e.g., ozonolysis to an aldehyde followed by conversion to a phenylethylamine derivative) could prepare it for classical heterocyclic ring-forming reactions.
Carbocyclic Synthesis: The terminal alkene is the key functional group for carbocyclic ring construction.
Diels-Alder Reaction: The alkene can serve as a dienophile in [4+2] cycloadditions to construct six-membered rings.
Ring-Closing Metathesis (RCM): After attaching another alkenyl chain to the nitrogen atom, RCM could be employed to create macrocyclic or medium-sized nitrogen-containing rings.
Radical Cyclizations: Radical addition to the double bond can initiate cascade reactions to form polycyclic systems. Studies on related enamides have explored their use as radical acceptors in cascade reactions to build complex steroid-like skeletons. nottingham.ac.uk
Contribution to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large libraries of related compounds for screening purposes, such as in drug discovery. The value of a building block in this context lies in its ability to be easily and diversely functionalized. This compound is well-suited for this role due to its three distinct points of chemical diversity.
The α-Amino Group: Can be acylated with a wide variety of carboxylic acids or sulfonylated with diverse sulfonyl chlorides.
The Amide Nitrogen: Can potentially be alkylated, although this is generally less reactive than the primary amine.
The Terminal Alkene: Can be modified through a vast number of reactions, including Heck coupling, hydroamination, epoxidation, and metathesis.
This trifunctional nature allows for the creation of a large and structurally diverse library of compounds from a single core scaffold. For example, a three-step sequence involving (1) acylation of the amine, (2) a Heck reaction on the alkene, and (3) hydrolysis of the amide would generate a library of novel, non-proteinogenic amino acids with high chemical diversity. The development of such libraries is a key objective in fields like medicinal chemistry to explore new chemical space. ecampus.com
Precursor for the Synthesis of Advanced Materials
In the context of materials science, "advanced materials" can include polymers, functional surfaces, and organocatalysts. This compound can serve as a monomer or a functional building block for such materials.
Polymer Synthesis: The terminal alkene allows the molecule to act as a monomer in addition polymerization reactions. This would produce a polymer with pendant chiral α-amino amide groups. These side chains could be used to chelate metals, act as sites for asymmetric catalysis, or impart specific biocompatibility properties to the material.
Functional Monomers: The amino and amide groups can be pre-functionalized before polymerization, allowing for the synthesis of highly tailored polymers with specific properties. For instance, attaching a fluorescent dye to the amino group before polymerization would create a fluorescent polymer sensor.
Organocatalysis: The chiral α-amino group is a common motif in organocatalysts. The molecule could be immobilized onto a solid support (e.g., a polymer resin) via its alkene functionality, creating a heterogeneous catalyst that can be easily recovered and reused. This is a key principle in developing sustainable chemical processes.
Table 2: Summary of Potential Applications in Synthesis
| Application Area | Key Functional Groups | Synthetic Strategy / Potential Product |
|---|---|---|
| Chiral Building Block | α-Amino group, Stereocenter | Asymmetric synthesis, precursor to chiral ligands |
| Natural Product Synthesis | Alkene, Amino group | Enamide cyclizations for alkaloids, RCM for macrocycles |
| Heterocyclic Systems | Amino group, Alkene | Intramolecular radical cyclization, Aza-Prins cyclization |
| Carbocyclic Systems | Alkene | Diels-Alder reactions, Ring-closing metathesis |
| Combinatorial Libraries | Amino, Amide, Alkene | Multi-point diversification for drug discovery |
Future Research Directions and Unexplored Potential
Development of Novel and Efficient Synthetic Methodologies
The development of efficient and selective synthetic routes to 2-Amino-5-methylhex-5-enamide and its analogues is a primary area for future research. While classical methods may be applicable, modern catalytic strategies offer advantages in terms of atom economy, stereoselectivity, and functional group tolerance. Research could focus on adapting established protocols for unsaturated amides to the specific challenges posed by this trifunctional molecule.
Key research avenues include:
Transition-Metal-Catalyzed Cross-Coupling: Methods like the nickel-catalyzed oxidation of alcohols followed by an Aldol-type condensation could be explored. tandfonline.com A potential route might involve the coupling of a protected amino acid derivative with a suitable organometallic reagent containing the 3-methylbut-3-en-1-yl moiety.
Direct C-H Functionalization: Investigating the direct dehydrogenation of a saturated precursor, such as 2-amino-5-methylhexanamide, using palladium catalysis could provide a direct and atom-economical route to the target compound. rsc.org This approach avoids the pre-installation of reactive handles.
Alkene Metathesis: Cross-metathesis reactions involving an N-protected allylamine (B125299) derivative and isobutylene (B52900) could be a convergent approach to assemble the carbon skeleton. researchgate.net
From Unactivated Alkenes: A regioselective transformation of an unactivated alkene precursor could be a powerful strategy. nih.govacs.org This would involve developing a method to introduce the amino and amide functionalities across a pre-existing 5-methyl-1-hexene (B1630410) skeleton.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Focus |
| Catalytic Condensation | Nickel or Palladium catalysts, base | High stereoselectivity, one-pot procedure. tandfonline.com | Optimization for the specific substrate, protecting group strategy for the amine. |
| Catalytic Dehydrogenation | Palladium catalysts, unique hydroxamate reactivity | Redox-neutral, high functional group tolerance. rsc.org | Synthesis of the saturated amide precursor, catalyst development for secondary amides. |
| From Isocyanates | Alkenylaluminum reagents | Catalyst-free, good to excellent yields. thieme-connect.com | Synthesis of the corresponding alkenylaluminum reagent and isocyanate precursor. |
| From Unactivated Alkenes | Silver hexafluoroantimonate, carbamoyl (B1232498) chlorides | Utilizes simple feedstock chemicals, mild conditions. nih.govacs.org | Adapting the methodology for the introduction of the α-amino group. |
Exploration of Unconventional Reactivity Profiles
The multifunctionality of this compound invites the exploration of its reactivity, which may lead to novel chemical transformations and the synthesis of valuable molecular scaffolds.
Intramolecular Reactions: The proximate amine and alkene functionalities could participate in intramolecular cyclization reactions, catalyzed by transition metals, to form substituted piperidine (B6355638) or pyrrolidine (B122466) derivatives.
Allylic C-H Functionalization: The allylic C-H bonds at the C4 position are potential sites for functionalization. Rhodium(III)-catalyzed amination or other C-H activation strategies could introduce additional complexity and lead to diverse products. snnu.edu.cn
Michael Addition: While the double bond is not conjugated to the amide carbonyl, it could potentially be isomerized in situ to the α,β- or β,γ-position. nih.gov The resulting α,β-unsaturated amide would be a substrate for Michael additions, allowing for the introduction of various nucleophiles. nih.gov
Polymerization: The terminal alkene and the amino/amide groups make this compound a potential monomer for the synthesis of functional polymers. Poly(ester amide)s with unsaturated moieties have been synthesized and show interesting properties, such as biodegradability. bond.edu.auresearchgate.netmdpi.com
| Reaction Type | Functional Group(s) Involved | Potential Products | Research Focus |
| Intramolecular Cyclization | Amine, Alkene | Heterocyclic compounds (e.g., piperidines) | Catalyst screening, stereochemical control. |
| Allylic C-H Amination | Alkene C-H bonds, external amine source | Densely functionalized acyclic structures. snnu.edu.cn | Regioselectivity, development of suitable Rh(III) or Ir(III) catalysts. |
| Isomerization-Functionalization | Alkene, Amide | β- or γ-functionalized amides. nih.gov | Tandem catalysis for isomerization and subsequent reaction (e.g., Michael addition). |
| Asymmetric Cyclopropanation | Alkene | Chiral cyclopropyl-containing amino amides. acs.org | Development of chiral chromium-based catalysts for radical cyclopropanation. |
Integration into Multi-Step, Convergent Synthetic Strategies
This compound can be envisioned as a versatile building block for the synthesis of more complex molecules, such as natural product analogues or pharmaceutically relevant compounds. Its utility lies in its ability to be incorporated into convergent synthetic plans where different fragments of a target molecule are synthesized separately and then combined.
Future research should focus on:
Asymmetric Synthesis: Developing enantioselective routes to chiral versions of this compound would significantly increase its value as a building block for chiral targets.
Continuous-Flow Synthesis: The integration of the synthesis of this compound into multi-step continuous-flow systems could enable the rapid and efficient production of derivatives. rsc.orgacs.org Flow chemistry allows for precise control over reaction conditions and can facilitate the telescoping of multiple reaction steps, avoiding the isolation of intermediates. researchgate.net
Diversity-Oriented Synthesis (DOS): Using this compound as a starting point, a diversity-oriented synthesis strategy could be employed to generate a library of structurally diverse compounds for biological screening. A scalable strategy for related δ-amino acids has been demonstrated using a Petasis/Cross Metathesis sequence. acs.org
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
A thorough investigation of the synthesis and reactivity of this compound will require the application of advanced analytical techniques.
High-Resolution Spectroscopy: Detailed structural elucidation of products and intermediates will rely on modern NMR techniques (e.g., 2D NMR such as COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm elemental composition. thieme-connect.comacs.org
In-line and On-line Monitoring: For reaction optimization, particularly in flow synthesis, in-line analytical techniques such as IR or Raman spectroscopy and on-line HPLC can provide real-time data on reaction progress, conversion, and selectivity. rsc.org
Chiral Chromatography: For asymmetric syntheses, the development of robust chiral HPLC or GC methods will be essential for determining enantiomeric excess and separating stereoisomers.
| Technique | Application | Information Gained |
| High-Resolution NMR (1H, 13C, 2D) | Structural elucidation of reactants, intermediates, and products. thieme-connect.combond.edu.au | Connectivity, stereochemistry, purity. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. thieme-connect.comacs.org | Confirmation of elemental formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. bond.edu.aumdpi.com | Confirmation of amide, amine, and alkene presence; reaction monitoring. |
| In-line Spectroscopy (e.g., ReactIR) | Real-time reaction monitoring. rsc.org | Reaction kinetics, detection of transient intermediates, process optimization. |
| Chiral HPLC/GC | Separation and quantification of enantiomers. | Enantiomeric excess (ee), absolute configuration determination. |
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) and other computational methods can provide deep mechanistic insights, predict reactivity, and guide experimental design.
Potential synergistic applications include:
Mechanism Elucidation: Computational studies can be used to model transition states and reaction pathways for potential synthetic routes and reactivity patterns. acs.org This can help explain observed regioselectivity and stereoselectivity or predict the most favorable reaction conditions.
Predicting Reactivity: The reactivity of the different sites within the molecule can be computationally modeled to predict the most likely outcomes of various reactions, saving significant experimental effort. For example, computational analysis has been used to understand selectivity in sulfa-Michael additions to unsaturated amides. chemrxiv.org
Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the characterization of new compounds, especially for distinguishing between isomers.
Rational Catalyst Design: For catalytic processes, computational modeling can help in the rational design of new ligands or catalysts with improved activity and selectivity for the synthesis and functionalization of this compound. acs.org
By combining these computational approaches with targeted experimental validation, a comprehensive understanding of the chemistry of this compound can be achieved efficiently.
Q & A
Q. What are the key considerations for designing in vivo studies to evaluate the neuropharmacological potential of this compound?
- Methodological Answer : Select animal models with relevant phenotypes (e.g., transgenic mice for neurodegenerative diseases). Dose regimens should mimic human pharmacokinetics (allometric scaling). Include behavioral assays (e.g., Morris water maze) and biomarker analysis (e.g., CSF Aβ levels). Ethical compliance (3Rs) and preregistration (e.g., OSF) are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
